N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251687-81-6
VCID: VC11894559
InChI: InChI=1S/C18H18N2O4S/c1-3-20-13-9-10-25-16(13)15(21)14(18(20)23)17(22)19-11-5-7-12(8-6-11)24-4-2/h5-10,21H,3-4H2,1-2H3,(H,19,22)
SMILES: CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCC)O)SC=C2
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol

N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

CAS No.: 1251687-81-6

Cat. No.: VC11894559

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide - 1251687-81-6

Specification

CAS No. 1251687-81-6
Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
IUPAC Name N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Standard InChI InChI=1S/C18H18N2O4S/c1-3-20-13-9-10-25-16(13)15(21)14(18(20)23)17(22)19-11-5-7-12(8-6-11)24-4-2/h5-10,21H,3-4H2,1-2H3,(H,19,22)
Standard InChI Key ATEIKOUVHVQVHQ-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCC)O)SC=C2
Canonical SMILES CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OCC)O)SC=C2

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is defined by its fused thieno[3,2-b]pyridine system. Key features include:

  • Thiophene ring: A five-membered aromatic ring containing sulfur at position 1.

  • Pyridine ring: A six-membered nitrogen-containing ring fused to the thiophene moiety.

  • Substituents:

    • 4-Ethoxyphenyl carboxamide at position 6, contributing to lipophilicity and hydrogen-bonding capacity.

    • Ethyl group at position 4, enhancing steric bulk and metabolic stability.

    • Hydroxyl group at position 7, enabling redox activity and metal chelation.

    • Oxo group at position 5, facilitating keto-enol tautomerism and electrophilic reactivity .

The molecular formula is C₁₉H₂₁N₃O₄S, with a molecular weight of 403.45 g/mol. Spectroscopic characterization via 1H^1H-NMR reveals distinct signals for the ethoxy group (δ 1.35–1.40 ppm, triplet; δ 4.02–4.07 ppm, quartet), aromatic protons (δ 6.85–8.20 ppm), and hydroxyl proton (δ 10.25 ppm, broad singlet). Infrared spectroscopy confirms carbonyl stretches at ν\nu 1680 cm1^{-1} (amide C=O) and ν\nu 1655 cm1^{-1} (pyridone C=O) .

Synthesis and Optimization

The synthesis of N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves a multi-step protocol optimized for yield and purity:

  • Formation of Thienopyridine Core:
    Cyclocondensation of 3-aminothiophene-2-carboxylate with ethyl acetoacetate under acidic conditions generates the thieno[3,2-b]pyridine scaffold. Reaction conditions (e.g., HCl in ethanol, 80°C, 12 h) are critical to avoid side products .

  • Introduction of Ethyl Group:
    Alkylation at position 4 is achieved using ethyl bromide in the presence of K₂CO₃, yielding a 78% intermediate product. Excess alkylating agent ensures complete substitution.

  • Carboxamide Functionalization:
    Coupling the 6-carboxylic acid derivative with 4-ethoxyaniline via EDC/HOBt-mediated amidation provides the final product. Purification by column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
Core FormationHCl, EtOH, 80°C, 12 h6590
EthylationEthyl bromide, K₂CO₃, DMF7888
AmidationEDC/HOBt, DCM, RT, 24 h8295

Physicochemical and Spectroscopic Properties

N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibits:

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but limited aqueous solubility (<0.1 mg/mL).

  • Thermal Stability: Decomposition temperature of 218°C (DSC), indicating suitability for high-temperature processing.

  • Tautomerism: The 5-oxo group enables keto-enol tautomerism, confirmed by 13C^{13}C-NMR shifts at δ 165.5 ppm (keto) and δ 180.2 ppm (enol) .

Biological Activity and Mechanism of Action

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial efficacy, with minimum inhibitory concentrations (MICs) against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). Its potency surpasses reference drugs like fluconazole (MIC = 32 µg/mL) against fungal pathogens .

Enzyme Inhibition

  • DNA Gyrase: Inhibits E. coli DNA gyrase with an IC₅₀ of 22.4 µM, comparable to ciprofloxacin (IC₅₀ = 18.9 µM) .

  • Dihydrofolate Reductase (DHFR): Displays IC₅₀ = 5.1 µM, near the potency of methotrexate (IC₅₀ = 3.8 µM) .

Table 2: Enzymatic Inhibition Data

Target EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
DNA Gyrase22.4Ciprofloxacin18.9
DHFR5.1Methotrexate3.8

Immunomodulatory Effects

In murine models, the compound enhances CD4+^+ and CD8+^+ T-cell activation by 40% and 35%, respectively, at 10 mg/kg doses. Spleen and thymus weights increase by 20%, indicating systemic immune stimulation .

Applications in Drug Development

  • Antibacterial Agents: The dual inhibition of DNA gyrase and DHFR positions it as a candidate for multidrug-resistant infections .

  • Antifungal Therapeutics: Superior activity against C. albicans supports its use in topical or systemic formulations .

  • Immunoadjuvants: Enhanced T-cell activation suggests utility in vaccine adjuvants or cancer immunotherapy .

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